3-Methoxy-4-phenyl-1H-quinolin-2-one
Overview
Description
3-Methoxy-4-phenyl-1H-quinolin-2-one, also known as LY294002, is a chemical compound that is widely used in scientific research for its ability to inhibit the activity of phosphoinositide 3-kinase (PI3K). PI3K is an enzyme that plays a crucial role in a variety of cellular processes, including cell growth, proliferation, and survival. By inhibiting PI3K activity, LY294002 has been shown to have a number of potential applications in the fields of cancer research, neuroscience, and immunology.
Scientific Research Applications
Chemical Structure and Isolation
4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one, a compound structurally similar to 3-Methoxy-4-phenyl-1H-quinolin-2-one, was isolated from the leaves of Melicope moluccana T.G. Hartley. Its chemical structure was elucidated using UV, IR, HRESIMS, 1D and 2D-NMR spectroscopy (Tanjung, Saputri, Wahjoedi, & Tjahjandarie, 2017).
Synthesis and Characterization
The synthesis and characterization of 3-phenyl-5-(2-phenylthio-quinolin-3-yl)-1-(4-methoxyphenyl)-2-thiazoyl)-pyrazoline, a derivative of quinoline, were achieved, and its crystal structure was determined by X-ray single-crystal diffraction (Liu Fang-ming, 2012).
Pharmacological Properties
Antitumor Activity: Synthesized 5-hydroxy-7-methoxy-2-phenyl-4-quinolones exhibited biological activity as antitumor agents. These molecules were evaluated for their ability to induce cell cycle arrest and tested for antiproliferative activity (Hadjeri, Peiller, Beney, Deka, Lawson, Dumontet, & Boumendjel, 2004).
Antileishmanial Activity: A series of ring-substituted 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivatives, structurally related to quinoline, demonstrated significant in vitro leishmanicidal activity against Leishmania amazonensis (Burguete, Estevez, Castillo, González, Villar, Solano, Vicente, Silanes, Aldana, Monge, Sauvain, & Deharo, 2008).
Mechanistic Studies
- Dephosphorylation Studies: In the synthesis of an antitumor phosphorylated quinoline derivative, regioselective dephosphorylation was studied to understand the process at a molecular level (Cheng, Liu, Huang, Huang, Lee, Lin, & Kuo, 2013).
Novel Derivatives Synthesis
- Synthesis of Triazolo[4,3-a]quinoxalin-1-one Derivatives: A new class of 2-phenyl-2,5-dihydro-pyrazolo[4,3-c]quinolin-4-ones, serving as A3 adenosine receptor antagonists, were synthesized and showed affinity in the nanomolar range (Baraldi, Tabrizi, Preti, Bovero, Fruttarolo, Romagnoli, Zaid, Moorman, Varani, & Borea, 2005).
properties
IUPAC Name |
3-methoxy-4-phenyl-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-15-14(11-7-3-2-4-8-11)12-9-5-6-10-13(12)17-16(15)18/h2-10H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTLHHOQSHJIMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2NC1=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30210514 | |
Record name | 3-Methoxy-4-phenyl-1H-quinolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30210514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-phenyl-1H-quinolin-2-one | |
CAS RN |
6152-57-4 | |
Record name | 3-Methoxy-4-phenyl-1H-quinolin-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006152574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methoxy-4-phenyl-1H-quinolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30210514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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